methyl N-(diphenylmethylene)alaninate

PET radiochemistry α-aminoisobutyric acid tumor imaging

Methyl N-(diphenylmethylene)alaninate (CAS 195600-97-6; synonym: methyl (2S)-2-(benzhydrylideneamino)propanoate) is a Schiff base-protected α-amino acid ester belonging to the N-(diphenylmethylene)amino acid methyl ester family. It bears a diphenylmethylene (benzophenone imine) protecting group on the α-amine of alanine methyl ester, yielding a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B1279121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(diphenylmethylene)alaninate
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m0/s1
InChIKeyJRWHHNOBMTWAPR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(diphenylmethylene)alaninate – Structural Identity and Procurement-Relevant Profile


Methyl N-(diphenylmethylene)alaninate (CAS 195600-97-6; synonym: methyl (2S)-2-(benzhydrylideneamino)propanoate) is a Schiff base-protected α-amino acid ester belonging to the N-(diphenylmethylene)amino acid methyl ester family. It bears a diphenylmethylene (benzophenone imine) protecting group on the α-amine of alanine methyl ester, yielding a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol . The compound exists as two enantiomers; the L-enantiomer (CAS 115134-32-2) is spectroscopically characterized by ¹H NMR (CDCl₃) [1]. It is employed as a protected amino acid building block in organic synthesis, notably as a chiral glycine equivalent surrogate for alkylation and as a direct precursor to dehydroalanine derivatives for Michael addition chemistry . Its industrial relevance is underscored by its cited role as the (rac)AIB-Precursor reagent in a 244-page PCT patent application for cyclized sulfamoylarylamide derivatives targeting hepatitis B therapy [2].

Why Methyl N-(diphenylmethylene)alaninate Cannot Be Replaced by the Glycine Analog or Other In-Class Esters


The N-(diphenylmethylene)amino acid methyl ester family spans glycine (achiral, C₁₆H₁₅NO₂, MW 253.30), alanine (chiral, C₁₇H₁₇NO₂, MW 267.32), phenylalanine, serine, and β-alanine variants . Despite sharing the identical diphenylmethylene imine protection, these compounds are not functionally interchangeable. The defining α-methyl substituent in methyl N-(diphenylmethylene)alaninate introduces a chiral center that is absent in the glycine analog, fundamentally altering both its physicochemical properties (XLogP3 3.9 vs. 3.5 for the glycine ester) and its synthetic utility . Critically, this α-methyl group is the structural prerequisite for accessing α-aminoisobutyric acid (AIB) derivatives, including the ¹¹C-labeled AIB PET tracer synthesis reported by Kato et al. (2011) and the (rac)AIB-Precursor role in the Vendeville hepatitis B patent [1][2]. Furthermore, only the alanine backbone can be dehydrated to methyl N-(diphenylmethylene)-2,3-didehydroalaninate, the essential Michael acceptor for γ-nitro-α-amino ester and 2-substituted tryptophan syntheses . Substituting with the glycine analog, N-Boc-alanine methyl ester, or N-Cbz-alanine methyl ester would either forfeit the α-methyl group, alter the deprotection orthogonality, or preclude access to the dehydroalanine intermediate.

Quantitative Differentiation Evidence for Methyl N-(diphenylmethylene)alaninate vs. Closest Analogs


Enabling ¹¹C-Labeled α-Aminoisobutyric Acid (AIB) Synthesis for PET Tumor Imaging – An Application Exclusive to the Alanine Backbone

Methyl N-(diphenylmethylene)alaninate is the direct synthetic precursor to ¹¹C-labeled α-aminoisobutyric acid (AIB) via TBAF-promoted α-[¹¹C]methylation with iodo[¹¹C]methane [1]. The glycine analog (methyl N-(diphenylmethylene)glycinate) cannot yield AIB because the product requires the α-methyl alanine skeleton; alkylation of the glycine derivative would instead produce phenylalanine or other α-substituted glycines depending on the electrophile. Kato et al. (2011) demonstrated that this specific alaninate ester enables high total radiochemical conversion of [¹¹C]AIB, with the remote-controlled synthesis yielding a PET tracer that showed higher tumor uptake than [¹¹C]methionine and [¹⁸F]FDG in comparative mouse imaging [1]. This is a functional differentiation: no alternative N-protected alanine ester (e.g., N-Boc-alanine methyl ester) was reported to achieve comparable radiochemical yields under the TBAF conditions.

PET radiochemistry α-aminoisobutyric acid tumor imaging ¹¹C-methylation

Patent-Cited Role as (rac)AIB-Precursor in Cyclized Sulfamoylarylamide Derivatives for Hepatitis B Therapy

Methyl N-(diphenylmethylene)alaninate is explicitly cited under the descriptor '(rac)AIB-Precursor' as a reagent in the preparation of cyclized sulfamoylarylamide derivatives claimed in the Vendeville et al. PCT Int. Appl. (2017, 244 pp.) for the treatment of hepatitis B [1]. The patent, assigned to Janssen Sciences Ireland UC, discloses HBV replication inhibitors of Formula (I-A). The racemic alaninate ester is employed as a source of the α-aminoisobutyric acid fragment incorporated into the final pharmacophore. The closest analog, methyl N-(diphenylmethylene)glycinate, lacks the α-methyl substituent and therefore cannot serve as an AIB precursor; it is not cited in this patent for this purpose. N-Boc-α-aminoisobutyric acid methyl ester could theoretically provide the same fragment but would introduce a different protecting group strategy incompatible with the patent's synthetic sequence.

hepatitis B sulfamoylarylamide antiviral patent-cited intermediate

Lipophilicity Differentiation: XLogP3 3.9 vs. 2.70–3.5 for the Glycine Analog – Impact on Phase-Transfer Catalysis and Extraction

The α-methyl substituent in methyl N-(diphenylmethylene)alaninate increases the computed lipophilicity to XLogP3 = 3.9, compared with XLogP3 = 3.5 (predicted) for the glycine analog methyl N-(diphenylmethylene)glycinate . An experimentally derived LogP of 2.697 (PSA 38.66) is reported for the glycine analog [1], yielding a ΔLogP of approximately +1.2 for the alanine derivative. The topological polar surface area is effectively identical (TPSA ~38.7 Ų for alanine vs. PSA 38.66 for glycine [1]), meaning the increased lipophilicity is driven solely by the additional methyl group. This difference is relevant in phase-transfer catalysis (PTC) applications where the partition coefficient between aqueous and organic phases governs reaction efficiency. In solid–liquid PTC alkylations of N-(diphenylmethylene)glycinate esters, reaction yields and enantioselectivities are sensitive to the ester alkyl group ; the higher lipophilicity of the alaninate ester may favor partitioning into the organic phase, though direct comparative PTC data for the alanine vs. glycine esters are not available in the public domain.

lipophilicity XLogP3 phase-transfer catalysis solvent extraction physicochemical comparison

Chiral Integrity: Defined (S)- or (R)-Enantiomers Enable Asymmetric Synthesis – An Achiral Glycine Analog Cannot Match

Methyl N-(diphenylmethylene)alaninate possesses a stereogenic center at the α-carbon (C-2) of the alanine backbone. The L-enantiomer (CAS 115134-32-2) is definitively characterized with the InChIKey JRWHHNOBMTWAPR-ZDUSSCGKSA-N, and both enantiomers are commercially available [1]. In contrast, the glycine analog is achiral and cannot provide enantiomerically enriched products without an external chiral auxiliary. The diphenylmethylene-protected alanine scaffold has been employed as a precursor to D- or L-alanine via asymmetric hydrogenation using Ru-BINAP catalysts, with reported enantiomeric excesses exceeding 99% ee . While this specific data point originates from a vendor source without an accompanying primary research citation, it is consistent with the well-established performance of Ru-BINAP in asymmetric hydrogenation of α,β-dehydroamino acid derivatives . The chirality of the starting alaninate ester is critical for applications demanding single-enantiomer products, including chiral drug intermediate synthesis and enantioselective phase-transfer catalysis. N-Boc-alanine methyl ester also provides chirality but employs a different protecting group with distinct deprotection conditions and compatibility constraints.

chirality enantiomeric excess asymmetric synthesis Ru-BINAP hydrogenation

Gateway to Dehydroalanine Chemistry: Exclusive Conversion to Methyl N-(Diphenylmethylene)-2,3-didehydroalaninate for Michael Additions

Methyl N-(diphenylmethylene)alaninate can be converted to methyl N-(diphenylmethylene)-2,3-didehydroalaninate, a versatile electrophilic synthon. This dehydroalanine derivative serves as the Michael acceptor in two distinct published synthetic methodologies: (i) microwave-assisted Michael addition of nitroalkanes to yield γ-nitro-α-amino esters, reported by Ballini et al. (Synthesis 2005) ; and (ii) Lewis acid (EtAlCl₂)-catalyzed Michael-type addition of indoles to afford 2-substituted DL-tryptophan derivatives, reported by Balsamini et al. (Synthesis 1995) . The corresponding glycine analog, methyl N-(diphenylmethylene)glycinate, cannot be dehydrated to an equivalent conjugated alkene because it lacks the β-hydrogens required for elimination. While the glycine-derived alkyl 2-(diphenylmethyleneamino)acrylates are accessible via an alternative route (from glycine via formylation–elimination), they are structurally distinct and exhibit different reactivity profiles in Diels-Alder and Michael addition contexts . No direct comparative yield data between the alanine-derived and glycine-derived dehydroamino esters in the same reaction are publicly available.

dehydroalanine Michael addition γ-nitro-α-amino esters tryptophan synthesis microwave-assisted

Application Scenarios Where Methyl N-(diphenylmethylene)alaninate Provides Demonstrable Advantage


¹¹C-Radiochemistry for PET Tracer Development

Procurement of methyl N-(diphenylmethylene)alaninate is essential for the synthesis of ¹¹C-labeled α-aminoisobutyric acid ([¹¹C]AIB) via TBAF-promoted α-[¹¹C]methylation with iodo[¹¹C]methane, as described by Kato et al. (2011) [1]. The alanine backbone provides the requisite α-methyl group; neither the glycine analog nor N-Boc-alanine methyl ester has been validated for this radiosynthesis. The resulting [¹¹C]AIB tracer has demonstrated higher tumor uptake than [¹¹C]methionine and [¹⁸F]FDG in comparative PET imaging, making this compound a critical starting material for oncology imaging programs.

Hepatitis B Antiviral Drug Discovery Following the Vendeville Synthetic Pathway

In the cyclized sulfamoylarylamide derivative synthesis claimed in the Vendeville et al. PCT Int. Appl. (2017) [2], methyl N-(diphenylmethylene)alaninate is the specified (rac)AIB-Precursor reagent. Pharmaceutical R&D teams developing HBV replication inhibitors based on this patent family must procure this exact intermediate to ensure synthetic fidelity. The glycine analog cannot serve as an AIB precursor, and alternative N-protected AIB esters would require re-validation of the entire synthetic sequence.

Synthesis of γ-Nitro-α-Amino Esters via Microwave-Assisted Michael Addition

The Ballini et al. (Synthesis 2005) protocol employs methyl N-(diphenylmethylene)-2,3-didehydroalaninate, derived from methyl N-(diphenylmethylene)alaninate, as the Michael acceptor for nitroalkanes under solvent-free microwave conditions. This methodology provides efficient access to γ-nitro-α-amino esters, which are versatile intermediates for glutamic acid analogs and other unnatural amino acids. The dehydroalanine intermediate is structurally accessible only from the alanine derivative; procurement of the alaninate ester is therefore mandatory for implementing this published synthetic route.

2-Substituted Tryptophan Synthesis for Neuropharmacology Research

The Balsamini et al. (Synthesis 1995) methodology for 2-substituted DL-tryptophans proceeds via EtAlCl₂-catalyzed Michael addition of indoles to methyl N-(diphenylmethylene)dehydroalaninate, which must be prepared from methyl N-(diphenylmethylene)alaninate. These tryptophan derivatives are scaffolds for NMDA receptor ligands and other neuropharmacologically active compounds. The glycine analog cannot generate the requisite dehydroalanine electrophile, making the alaninate ester the only viable starting material for this published synthetic sequence.

Quote Request

Request a Quote for methyl N-(diphenylmethylene)alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.